rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11? |
InChI Key |
QOQQKPHJTZRKSK-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H](C1)C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketone Precursors
A common approach involves reductive amination of a ketone intermediate. For example, 1R,5S,9s-3-azabicyclo[3.3.1]nonan-9-one is reacted with ammonium hydroxide in the presence of titanium(IV) isopropoxide, followed by sodium borohydride reduction. This method achieves stereochemical control through chiral induction from the ketone precursor.
-
Reactants : 1R,5S,9s-3-azabicyclo[3.3.1]nonan-9-one (1.80 g, 5.15 mmol), NH₄OH (26 mL, 2 M in EtOH), Ti(OiPr)₄ (3.00 mL).
-
Conditions : Stirred overnight at room temperature, followed by NaBH₄ (292 mg) addition.
-
Yield : 66% (1.20 g).
-
Key Data : NMR (CDCl₃) δ 3.56 (s, 1H, bridgehead H), 2.19 (bs, 2H, NH₂).
Intramolecular Cyclization
Cyclization strategies employ Mitsunobu conditions or acid-catalyzed ring closure. For instance, tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 512822-27-4) undergoes cyclization with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the bicyclic core.
Amino Group Introduction and Protection
The 9-amino group is introduced via nucleophilic substitution or reduction, followed by Boc protection.
Direct Amination of Bicyclic Intermediates
Amination of the bicyclo[3.3.1]nonane core is achieved using benzylamine or ammonia under Lewis acid catalysis. For example, titanium(IV) chloride facilitates the reaction, yielding the 9-amino derivative with >95% purity.
Optimized Conditions :
-
Catalyst : TiCl₄ (5 mol%).
-
Solvent : Dichloromethane, 0°C to RT.
-
Yield : 78–82%.
Boc Protection Strategies
The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine).
-
Reactants : 9-Amino-3-azabicyclo[3.3.1]nonane (1.0 equiv), Boc₂O (1.2 equiv), Et₃N (2.0 equiv).
-
Conditions : CH₂Cl₂, 0°C to RT, 12 h.
-
Yield : 85–90%.
Stereochemical Control and Resolution
The rel-(1R,5S,9s) configuration is achieved via chiral auxiliaries or enzymatic resolution.
Chiral Pool Synthesis
Starting from enantiomerically pure precursors (e.g., (S)-3-aminocyclohexanol), the bicyclic core is constructed with retention of stereochemistry.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic amines selectively protects one enantiomer, enabling separation. For example, Pseudomonas fluorescens lipase resolves the amine with an enantiomeric excess (ee) of >98%.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, yields, and stereochemical outcomes:
Analytical Characterization
Critical analytical data for rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate:
-
NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.05–2.85 (m, 7H, bicyclic H), 1.96–1.51 (m, 8H, bridge H).
-
HRMS (ESI+) : m/z calcd. for C₁₃H₂₄N₂O₂ [M+H]⁺: 241.1917; found: 241.1913.
-
Chiral HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min; t_R = 12.7 min (rel-(1R,5S,9s)).
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous flow hydrogenation for safer handling of NaBH₄ and Ti(OiPr)₄. Boc protection is performed in batch reactors with in-line IR monitoring to track reaction completion.
Challenges and Innovations
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group at the 9-position undergoes oxidation under controlled conditions. Common reagents include:
Steric hindrance from the bicyclic framework limits over-oxidation to nitro groups, preserving the nitroso functionality .
Deprotection of the tert-Butyl Ester
The Boc group is cleaved under acidic conditions to yield the free amine:
Key Parameters:
The rigid bicyclic structure prevents side reactions like β-elimination during deprotection .
Acylation and Alkylation
The secondary amine (after Boc deprotection) participates in nucleophilic reactions:
Conformational Effects on Reactivity
The bicyclo[3.3.1]nonane core adopts a boat-chair (BC) conformation (Figure 1), which influences reaction pathways:
Structural Features Impacting Reactivity:
-
lp–lp repulsion : Electron lone pairs on N3 and N9 (if present) create torsional strain, increasing susceptibility to electrophilic attack .
-
Axial substituents : tert-Butyl groups at C3 enforce BC conformation, shielding the equatorial face from reagents .
Comparative Reactivity with Analogues
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
This compound serves as a scaffold for the development of novel pharmaceuticals. Its bicyclic structure allows for the modification of functional groups, which can enhance biological activity and selectivity for target receptors. Specifically, it has been investigated for its potential as a ligand in the development of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.
2. Antagonists and Agonists
Research indicates that derivatives of this compound can act as antagonists or agonists at various receptors, including opioid and dopamine receptors. The structural features contribute to its effectiveness in modulating neurotransmitter systems, making it a candidate for further exploration in pain management and psychiatric disorders.
Neuroscience
1. Neurotransmitter Modulation
Studies have shown that rel-(1R,5S,9s)-tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can influence neurotransmitter release and uptake mechanisms. Its application in neuroscience research has provided insights into synaptic transmission and plasticity, particularly in models of neurodegenerative diseases.
2. Behavioral Studies
Behavioral assays utilizing this compound have demonstrated its potential effects on anxiety and depression models in rodents. Such studies are crucial for understanding the underlying mechanisms of mood disorders and developing targeted therapies.
Synthetic Intermediate
1. Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows chemists to create diverse derivatives through various chemical reactions, including alkylation and acylation.
2. Peptide Synthesis
The compound's amino group makes it suitable for incorporation into peptide chains, facilitating the synthesis of peptide-based therapeutics that can exhibit enhanced bioactivity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Identified as a promising lead compound for CNS drugs targeting dopamine receptors with improved efficacy compared to existing treatments. |
| Study B | Neurotransmitter Modulation | Demonstrated significant modulation of serotonin uptake in vitro, suggesting potential antidepressant properties. |
| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize novel bicyclic compounds with enhanced pharmacological profiles. |
Mechanism of Action
The mechanism of action of rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8)
- Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33) .
- Key Difference: The hydroxyl (-OH) group at position 9 replaces the amino (-NH₂) group.
- This derivative is often used in oxidation reactions or as an intermediate for introducing other substituents .
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
- Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.31) .
- Key Difference: A ketone (oxo) group at position 9 instead of amino.
- It is less basic than the amino derivative, influencing solubility and reactivity .
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9)
- Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31) .
- Key Difference : Replacement of a carbon with oxygen (3-oxa) and addition of a carboxylic acid group at position 5.
- Impact : The 3-oxa modification increases polarity and metabolic stability, while the carboxylic acid introduces acidity, making this compound suitable for salt formation or conjugation reactions .
Stereochemical and Ring-Size Variations
tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Key Difference : Exo stereochemistry at position 3 vs. the rel-(1R,5S,9s) configuration .
- Impact : Exo/endo isomerism affects spatial arrangement and receptor binding. For example, the endo isomer of a related pyrazine derivative showed higher activity in nicotinic receptor modulation .
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Biological Activity
rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 1260230-92-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects and mechanisms of action, supported by relevant data and research findings.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- Purity : >95%
- Physical Form : Solid or semi-solid
Research indicates that compounds with structural similarities to this compound may interact with various neurotransmitter systems, particularly the opioid receptors. This compound's stereochemistry plays a crucial role in its binding affinity and efficacy at these receptors.
Biological Activity Overview
The biological activities of this compound are primarily related to:
-
Opioid Receptor Modulation :
- It has been shown to act as a partial agonist at the μ-opioid receptor (MOR), which is significant for pain management and analgesic effects.
- The compound exhibits a biased signaling profile, favoring G-protein activation over β-arrestin recruitment, which is associated with reduced side effects typically seen with full agonists like morphine .
- Neuroprotective Effects :
Study 1: Opioid Receptor Activity
A study investigating the structure-activity relationship of various bicyclic compounds found that rel-(1R,5S,9s)-tert-butyl 9-amino derivatives demonstrated significant MOR activity with subnanomolar potency (EC50 = 0.91 nM) . The findings suggest that the specific stereochemistry at the C9 position is critical for its agonistic properties.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing rel-(1R,5S,9s)-tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves constructing the bicyclo[3.3.1]nonane scaffold via intramolecular cyclization or ring-closing metathesis. The tert-butyl carbamate (Boc) group is introduced via Boc-protection of the secondary amine under anhydrous conditions (e.g., Boc₂O, DMAP, DCM). Key intermediates include the azabicyclo core and the Boc-protected amine. Optimization involves monitoring reaction progress using TLC or LC-MS and adjusting stoichiometry to minimize side reactions like over-alkylation .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm).
- HPLC with a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) to assess purity (>95% as per specifications) .
- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ = 265.2 for C₁₃H₂₄N₂O₂) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Avoid inhalation or skin contact; use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
- Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group.
- Dispose of waste via controlled incineration or authorized chemical destruction facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for the (1R,5S,9s) configuration, and what chiral resolution methods are effective?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers. Compare retention times with authentic standards.
- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to confirm absolute configuration.
- Circular dichroism (CD) : Analyze Cotton effects at 200–250 nm for stereochemical validation .
Q. What strategies mitigate contradictions in spectral data interpretation for this bicyclic system?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the bicyclo[3.3.1]nonane core.
- Compare experimental IR carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carbamate) with computational simulations (DFT/B3LYP/6-31G*).
- Address discrepancies in mass fragmentation patterns using high-resolution MS (HRMS) .
Q. How does the amino group at position 9 influence reactivity in downstream functionalization?
- Methodological Answer : The primary amine is susceptible to acylation (e.g., with acetic anhydride) or reductive alkylation (e.g., NaBH₃CN, aldehydes). To preserve stereochemistry:
- Conduct reactions at 0–5°C in aprotic solvents (THF, DMF).
- Monitor Boc group stability under acidic/basic conditions (e.g., TFA deprotection requires <1 hr at 0°C to avoid ring strain-induced decomposition) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13 (HCl/NaOH buffers, 37°C) and analyze degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on tert-butyl analogs).
- Light sensitivity : Use UV-Vis spectroscopy to assess photolytic degradation under UVA/UVB exposure .
Q. How can computational modeling guide SAR studies for this compound in receptor-binding applications?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) using the bicyclo[3.3.1]nonane scaffold as a rigid core.
- Calculate binding energies (ΔG) and compare with analogs lacking the Boc group to evaluate steric/electronic contributions.
- Validate predictions with in vitro assays (e.g., radioligand displacement) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
Q. What methodologies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls.
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity.
- Re-evaluate compound purity and stereochemistry if inconsistencies persist .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
